molecular formula C17H17ClO2 B14594858 [5-(Butan-2-yl)-2-hydroxyphenyl](2-chlorophenyl)methanone CAS No. 59746-95-1

[5-(Butan-2-yl)-2-hydroxyphenyl](2-chlorophenyl)methanone

Cat. No.: B14594858
CAS No.: 59746-95-1
M. Wt: 288.8 g/mol
InChI Key: ISENFJBSVSWKKD-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-2-hydroxyphenylmethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a hydroxyl group and a chlorophenyl group attached to a phenyl ring, along with a butan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-yl)-2-hydroxyphenylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 5-(butan-2-yl)-2-hydroxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-chlorobenzoyl chloride and 5-(butan-2-yl)-2-hydroxybenzaldehyde in the presence of a base such as pyridine or triethylamine. This reaction forms the desired ketone product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 5-(Butan-2-yl)-2-hydroxyphenylmethanone may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Butan-2-yl)-2-hydroxyphenylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 5-(butan-2-yl)-2-hydroxybenzoic acid.

    Reduction: Formation of 5-(butan-2-yl)-2-hydroxyphenylmethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(Butan-2-yl)-2-hydroxyphenylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-2-hydroxyphenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    5-(Butan-2-yl)-2-hydroxyphenylmethanone: Similar structure with a bromine atom instead of chlorine.

    5-(Butan-2-yl)-2-hydroxyphenylmethanone: Similar structure with a fluorine atom instead of chlorine.

    5-(Butan-2-yl)-2-hydroxyphenylmethanone: Similar structure with an iodine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 5-(Butan-2-yl)-2-hydroxyphenylmethanone imparts unique chemical and physical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other halogen-substituted derivatives.

Properties

CAS No.

59746-95-1

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

(5-butan-2-yl-2-hydroxyphenyl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C17H17ClO2/c1-3-11(2)12-8-9-16(19)14(10-12)17(20)13-6-4-5-7-15(13)18/h4-11,19H,3H2,1-2H3

InChI Key

ISENFJBSVSWKKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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